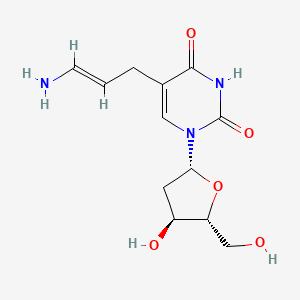
5-Aminoallyl-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoallyl-2’-deoxyuridine is a modified nucleotide used extensively in molecular biology. It is a derivative of deoxyuridine, where an aminoallyl group is attached to the 5th carbon of the uracil ring. This modification allows for the incorporation of various labels, making it a valuable tool in DNA labeling and detection techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoallyl-2’-deoxyuridine typically involves the Heck coupling reaction. Initially, an iodine atom is introduced at the 5th carbon of the uracil ring through electrophilic halogenation. This is followed by a reaction with allylamine in the presence of palladium catalysts, resulting in the formation of the aminoallyl group .
Industrial Production Methods: Industrial production of 5-Aminoallyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoallyl-2’-deoxyuridine primarily undergoes substitution reactions. The aminoallyl group can react with various amine-reactive dyes, such as succinimidyl esters, to form labeled nucleotides .
Common Reagents and Conditions:
Reagents: Allylamine, palladium catalysts, succinimidyl esters.
Major Products: The major products of these reactions are labeled nucleotides, which can be used in various molecular biology applications .
Scientific Research Applications
5-Aminoallyl-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA for various analytical techniques.
Medicine: Plays a role in diagnostic assays and the development of therapeutic agents.
Industry: Utilized in the production of labeled nucleotides for research and diagnostic purposes.
Mechanism of Action
The primary mechanism of action of 5-Aminoallyl-2’-deoxyuridine involves its incorporation into DNA during synthesis. The aminoallyl group allows for subsequent labeling with fluorescent dyes or other markers, enabling the detection and analysis of DNA sequences. This process is facilitated by various DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
- 5-Azido-2’-deoxyuridine
- 5-Bromo-2’-deoxyuridine
- 5-Fluoro-2’-deoxyuridine
Comparison: While all these compounds are modified nucleotides used for labeling and detection, 5-Aminoallyl-2’-deoxyuridine is unique due to its aminoallyl group, which provides a versatile site for further chemical modifications. This makes it particularly useful for applications requiring high labeling efficiency and specificity .
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
5-[(E)-3-aminoprop-2-enyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h1,3,5,8-10,16-17H,2,4,6,13H2,(H,14,18,19)/b3-1+/t8-,9+,10+/m0/s1 |
InChI Key |
PHHNSDQQIXGORJ-GOIXXYQUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C/C=C/N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC=CN)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


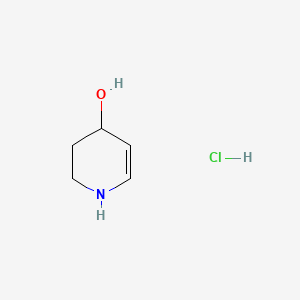
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
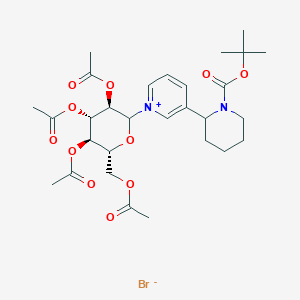
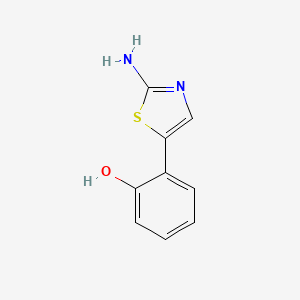
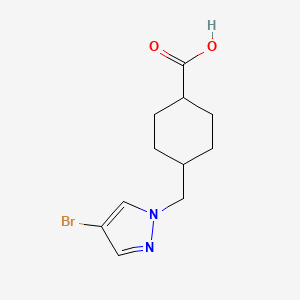
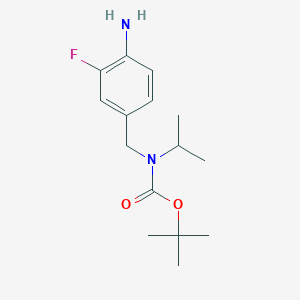
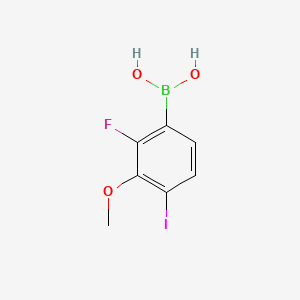
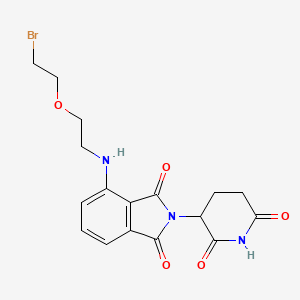
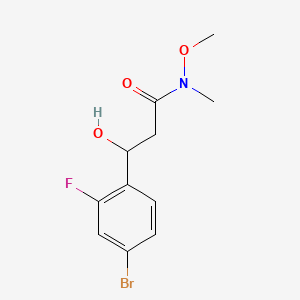
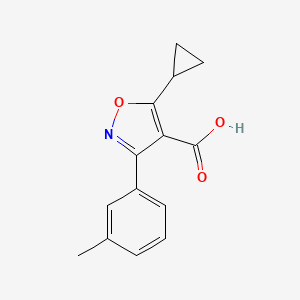
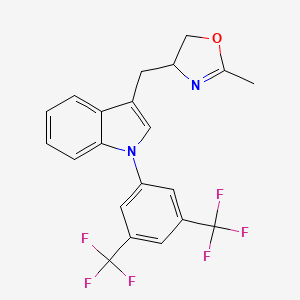

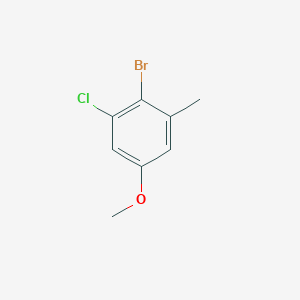
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
